3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
This compound is a phosphoramidite derivative critical in oligonucleotide synthesis. Its structure includes:
- 5-Iodo-2,4-dioxopyrimidin-1-yl base: Enhances halogen bonding and metabolic stability.
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: Protects the 2'-hydroxyl during solid-phase synthesis.
- Di(propan-2-yl)amino phosphoramidite: Facilitates nucleophilic substitution during coupling.
- Cyanoethyl group: Acts as a transient protecting group for the phosphate backbone.
Synthesis involves coupling 5-iodo-2,4-dioxopyrimidine with a protected ribose intermediate under anhydrous conditions, followed by phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite . LC/MS analysis confirms purity (>98%) and molecular weight (observed m/z: 762 [M+H]⁺ vs. calculated: 760.9) .
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46IN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIUERSZLNUGGY-QMTPQUJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46IN4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with significant potential biological activity. Its intricate structure and various functional groups suggest diverse interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C40H49N4O9P , with a molecular weight of 760.81 g/mol . The presence of multiple functional groups such as phosphanyl, nitrile, and dioxopyrimidine contributes to its reactivity and potential biological effects. The stereochemistry defined by the (2R,3S,5R) configuration may also influence its pharmacological properties.
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, the dioxopyrimidine moiety is known to interact with enzymes like dihydrofolate reductase, which is crucial in nucleotide synthesis.
- Receptor Modulation : The phosphanyl group may interact with cell surface receptors, potentially modulating signaling pathways related to inflammation and immune response. This interaction can lead to downstream effects such as altered gene expression and cellular proliferation.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest.
Case Studies
- Study on Dioxopyrimidine Derivatives : Research indicates that dioxopyrimidine derivatives can inhibit specific kinases involved in cancer progression. The compound's structure suggests it may possess similar inhibitory effects, warranting further investigation into its anticancer potential.
- Phosphorylation Studies : A study examining the role of phosphanyl-containing compounds in modulating protein phosphorylation revealed that these compounds could significantly affect signaling pathways related to cell growth and differentiation.
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Key analogues and their differences are summarized below:
Key Observations:
- 5-Iodo vs. LC/MS retention times (3.12–3.19 min for methyl vs. 3.10–3.18 min for iodo) suggest minor polarity differences .
- Protecting Groups : TBS () enhances steric protection but reduces solubility in polar solvents compared to DMT .
- Phosphoramidite Linkages : Sulfur substitutions (e.g., in ) may alter coupling efficiency and nuclease resistance .
Bioactivity and Molecular Interactions
- Hierarchical Clustering : Compounds with similar structures (Tanimoto coefficient >0.5) cluster into groups with correlated bioactivity profiles . The target compound’s iodine substituent may place it in a distinct cluster from methyl or thio derivatives.
- Docking Affinity: Minor structural changes (e.g., iodo → methyl) significantly alter binding pocket interactions. For example, iodine’s larger van der Waals radius may strengthen interactions with hydrophobic residues in enzymes like DNA polymerases .
- Metabolic Stability: The cyanoethyl group’s transient protection reduces off-target hydrolysis compared to bulkier alternatives .
Research Implications
- Drug Development : The iodine substituent’s unique electronic properties make the target compound a candidate for antisense oligonucleotides targeting RNA structures with halogen-bonding motifs.
- Structural Optimization : Substituting the DMT group with photolabile protecting groups (e.g., in ) could enable light-directed synthesis applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
